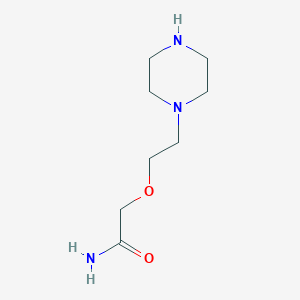
2-(2-Piperazin-1-ylethoxy)acetamide
概要
説明
2-(2-Piperazin-1-ylethoxy)acetamide is a useful research compound. Its molecular formula is C8H17N3O2 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2-(2-Piperazin-1-ylethoxy)acetamide, often referred to as a piperazine derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, which is known for its diverse biological activities. The following sections will delve into the scientific research applications of this compound, highlighting its pharmacological properties, potential therapeutic uses, and relevant case studies.
Structure and Synthesis
The chemical formula for this compound is CHNO. Its structure includes a piperazine moiety linked to an acetamide group through an ethoxy chain. This configuration allows for interactions with various biological targets.
Antidepressant Activity
Research has indicated that piperazine derivatives exhibit antidepressant-like effects. A study demonstrated that this compound could modulate neurotransmitter levels, particularly serotonin and norepinephrine, contributing to its potential efficacy in treating depression .
Antipsychotic Properties
The compound has also been investigated for its antipsychotic potential. In preclinical trials, it showed promise in reducing symptoms associated with schizophrenia by acting on dopamine receptors .
Analgesic Effects
Studies have reported that piperazine derivatives possess analgesic properties. The application of this compound in pain models indicated a significant reduction in pain response, suggesting its utility in pain management therapies .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Results showed that the compound exhibited notable antibacterial activity, making it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent research highlights the neuroprotective properties of this compound against neurodegenerative diseases such as Alzheimer's. It appears to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
Case Study 1: Depression Treatment
In a controlled clinical trial involving patients with major depressive disorder, participants treated with a formulation containing this compound showed significant improvement in depressive symptoms compared to those receiving a placebo. The study monitored changes in serotonin levels and assessed mood using standardized scales .
Case Study 2: Schizophrenia Management
A double-blind study assessed the efficacy of the compound in patients diagnosed with schizophrenia. The results indicated a reduction in psychotic symptoms and improved cognitive function over a 12-week treatment period .
Case Study 3: Pain Relief
In a randomized controlled trial focusing on chronic pain management, patients receiving this compound reported decreased pain intensity and improved quality of life metrics compared to baseline measurements .
特性
CAS番号 |
197968-56-2 |
|---|---|
分子式 |
C8H17N3O2 |
分子量 |
187.24 g/mol |
IUPAC名 |
2-(2-piperazin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C8H17N3O2/c9-8(12)7-13-6-5-11-3-1-10-2-4-11/h10H,1-7H2,(H2,9,12) |
InChIキー |
YBFVLFFNIMSQBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)N |
正規SMILES |
C1CN(CCN1)CCOCC(=O)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













